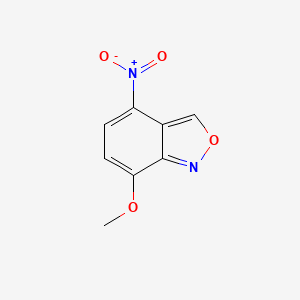

7-Methoxy-4-nitro-2,1-benzoxazole

Description

Structure

3D Structure

Properties

CAS No. |

10202-98-9 |

|---|---|

Molecular Formula |

C8H6N2O4 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

7-methoxy-4-nitro-2,1-benzoxazole |

InChI |

InChI=1S/C8H6N2O4/c1-13-7-3-2-6(10(11)12)5-4-14-9-8(5)7/h2-4H,1H3 |

InChI Key |

BWARQKWKAALEAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CON=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving 7 Methoxy 4 Nitro 2,1 Benzoxazole

Reaction Pathways and Transition States in Benzoxazole (B165842) Formation

Another significant pathway is the reaction of 2-aminophenols with aldehydes. nih.gov This condensation reaction can be promoted by various catalysts, including Lewis acids and transition metals. nih.govrsc.org For instance, nickel(II) complexes have been shown to effectively catalyze the intramolecular cyclization of 2-aminophenols and aromatic aldehydes. rsc.org The mechanism of benzoxazole formation often involves the initial formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the benzoxazole ring.

Computational studies have provided deeper insights into the reaction mechanisms and transition states. For example, in the oxidative cyclization of a phenolic Schiff base, computational results support a pathway involving a concerted reductive elimination as the most plausible mechanism for benzoxazole formation, due to its low kinetic barriers and thermodynamic favorability. researchgate.net The transition state for this step is considerably lower in energy compared to alternative pathways. researchgate.net

Furthermore, methods involving the activation of amides have been developed for benzoxazole synthesis. nih.gov In one such method, a tertiary amide reacts with triflic anhydride (B1165640) (Tf2O) to form an amidinium salt intermediate. The 2-aminophenol (B121084) then acts as a nucleophile, attacking the amidinium carbon, leading to an intermediate that undergoes intramolecular cyclization to form the benzoxazole. nih.gov

The table below summarizes various synthetic methods for benzoxazole formation, highlighting the reactants and reaction conditions.

| Reactants | Catalyst/Reagent | Key Mechanistic Steps | Ref. |

| 2-Aminophenol and Carboxylic Acid | Methanesulfonic Acid | In-situ generation of acid chloride, nucleophilic attack, cyclization | researchgate.net |

| 2-Aminophenol and Aldehyde | Nickel(II) Complex | Schiff base formation, intramolecular cyclization, dehydration | rsc.org |

| Tertiary Amide and 2-Aminophenol | Triflic Anhydride (Tf2O) | Amidinium salt formation, nucleophilic attack, intramolecular cyclization | nih.gov |

| Phenolic Schiff Base | Oxidizing Agent | Concerted reductive elimination | researchgate.net |

Influence of Substituents (Methoxy and Nitro Groups) on Molecular Reactivity

The reactivity of the 7-methoxy-4-nitro-2,1-benzoxazole molecule is significantly influenced by the electronic and steric properties of the methoxy (B1213986) and nitro substituents.

Electronic Effects on Reaction Centers

The methoxy group (-OCH3) at the 7-position is an electron-donating group due to its resonance effect, which increases the electron density of the aromatic ring. nih.gov This activating effect can enhance the rate of electrophilic aromatic substitution reactions. youtube.com Conversely, the nitro group (-NO2) at the 4-position is a strong electron-withdrawing group, both by resonance and inductive effects. acs.org This deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. libretexts.org

The opposing electronic effects of these two groups create a "push-pull" system that can significantly modify the reactivity of the benzoxazole core. acs.org The electron-donating methoxy group can increase the nucleophilicity of the benzene (B151609) ring, while the electron-withdrawing nitro group enhances the electrophilicity of the positions ortho and para to it. youtube.comlibretexts.org

| Substituent | Position | Electronic Effect | Influence on Reactivity | Ref. |

| Methoxy (-OCH3) | 7 | Electron-donating (resonance) | Activates ring for electrophilic substitution | nih.govyoutube.com |

| Nitro (-NO2) | 4 | Electron-withdrawing (resonance and induction) | Deactivates ring for electrophilic substitution, Activates ring for nucleophilic substitution | acs.orglibretexts.org |

Steric Hindrance and Directing Effects

Steric hindrance from the methoxy group at the 7-position can influence the regioselectivity of substitution reactions, potentially hindering attack at the adjacent C-6 position. The directing effects of the substituents are crucial in determining the position of incoming groups. The methoxy group is an ortho, para-director for electrophilic substitution, while the nitro group is a meta-director. youtube.com However, in the context of nucleophilic aromatic substitution, the nitro group directs incoming nucleophiles to the ortho and para positions relative to itself. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Patterns on the Benzoxazole Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined directing effects of the methoxy and nitro groups. masterorganicchemistry.commasterorganicchemistry.com The methoxy group at C7 is a strong activating, ortho, para-directing group, while the nitro group at C4 is a strong deactivating, meta-directing group. youtube.com

Given these directing effects, electrophilic attack is most likely to occur at the positions activated by the methoxy group and not strongly deactivated by the nitro group. The positions ortho (C6) and para (C5) to the methoxy group are activated. However, the C5 position is also ortho to the deactivating nitro group, making it less favorable for electrophilic attack. The C6 position is meta to the nitro group, which is the preferred orientation for substitution directed by a deactivating group. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The introduction of another substituent will be influenced by the existing groups.

| Position | Influence of Methoxy (C7) | Influence of Nitro (C4) | Predicted Outcome for EAS |

| C5 | para (activating) | ortho (deactivating) | Less favorable |

| C6 | ortho (activating) | meta (directing) | Most favorable |

Nucleophilic Aromatic Substitution Patterns on the Benzoxazole Ring

The presence of the strongly electron-withdrawing nitro group at the C4 position makes the benzene ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. libretexts.org

In the case of this compound, if a suitable leaving group (e.g., a halide) were present on the ring, the nitro group would direct the incoming nucleophile to the ortho and para positions. libretexts.orglibretexts.org For instance, if a leaving group were at C5 (ortho to the nitro group), it would be readily substituted by a nucleophile. Similarly, a leaving group at C7 (para to the nitro group, although occupied by methoxy) would also be activated towards substitution.

The mechanism of SNAr involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed, and the nitro group plays a key role in stabilizing the negative charge through resonance. libretexts.orgwikipedia.org It has been shown that a nitro group can activate an adjacent group for intramolecular nucleophilic aromatic substitution. nih.gov

Ring-Opening and Ring-Closure Mechanisms of the Oxazole (B20620) Heterocycle

The 2,1-benzoxazole (anthranil) ring system can undergo ring-opening and ring-closure reactions under certain conditions. These reactions are often reversible and can be influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles.

Ring-opening of the oxazole heterocycle can be initiated by nucleophilic attack. For example, studies on related 1,3-benzoxazines have shown that thiols can induce ring-opening. uni-bremen.de The reaction proceeds through the addition of the nucleophile to the C=N bond of the oxazole ring, leading to a ring-opened intermediate. The reversibility of this process allows for the recovery of the benzoxazine under certain conditions. uni-bremen.de

Ring-closure reactions are fundamental to the synthesis of the benzoxazole core. As discussed in section 3.1, these often involve intramolecular cyclization of a suitably substituted precursor, such as a 2-aminophenol derivative. nih.govnih.gov The formation of the oxazole ring is typically an irreversible process under the reaction conditions used for synthesis.

In the context of this compound, the stability of the oxazole ring will be influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nitro group may make the oxazole ring more susceptible to nucleophilic attack and subsequent ring-opening. Conversely, the electron-donating methoxy group might have a stabilizing effect.

A study on the reaction of benzoxazoles with secondary amines demonstrated a ring-opening process, which was then followed by an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles. rsc.org This highlights the potential for the oxazole ring to participate in cascade reactions involving ring-opening and subsequent functionalization.

Catalytic Reaction Mechanisms in Benzoxazole Synthesis and Transformation

The construction of the this compound core and its subsequent chemical modifications are often facilitated by catalytic processes that enhance reaction rates and selectivity. These mechanisms typically involve the activation of precursors and intermediates, leading to the desired molecular architecture.

The primary route for synthesizing the benzoxazole ring system involves the condensation and subsequent cyclization of a substituted o-aminophenol with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives. rsc.orgjocpr.com For the specific synthesis of this compound, the key precursor would be 2-amino-3-methoxy-6-nitrophenol. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring influences the reactivity of the precursor and the stability of the intermediates formed during the catalytic cycle.

A variety of catalysts have been employed for the synthesis of substituted benzoxazoles, and their mechanisms can be broadly categorized.

Metal-Catalyzed Synthesis:

Transition metals such as palladium, copper, and zinc play a pivotal role in modern organic synthesis, and their application in benzoxazole formation is well-documented. researchgate.netacs.orgajgreenchem.com While a specific palladium-catalyzed synthesis for this compound is not extensively detailed in the literature, the general mechanism for palladium-catalyzed benzoxazole synthesis from o-aminophenols and aldehydes can be extrapolated. researchgate.net

A plausible catalytic cycle with a palladium catalyst would likely commence with the coordination of the o-aminophenol and the aldehyde to the palladium center. This is followed by an oxidative addition or a related activation step. Subsequent reductive elimination would then form the benzoxazole ring and regenerate the active palladium catalyst, allowing it to re-enter the catalytic cycle. The specific ligands attached to the palladium can significantly influence the efficiency and selectivity of the reaction.

Copper catalysts, often in the form of copper(I) or copper(II) salts, are also widely used. organic-chemistry.org A combination of a Brønsted acid and copper(I) iodide (CuI) has been shown to be effective for the cyclization of 2-aminophenols with β-diketones, a reaction that tolerates both nitro and methoxy substituents. acs.org In this dual catalytic system, the Brønsted acid likely activates the carbonyl group of the diketone, making it more susceptible to nucleophilic attack by the amino group of the o-aminophenol. The copper(I) catalyst may play a role in facilitating the subsequent cyclization and dehydration steps.

Zinc sulfide (ZnS) nanoparticles have emerged as an efficient and recyclable catalyst for the synthesis of benzoxazole derivatives from o-aminophenols and various aldehydes. ajgreenchem.com The proposed mechanism involves the activation of the aldehyde by the Lewis acidic sites on the ZnS nanoparticle surface, followed by nucleophilic attack of the o-aminophenol and subsequent intramolecular cyclization and dehydration to yield the benzoxazole product.

Acid-Catalyzed Synthesis:

Acid catalysis is a traditional and effective method for promoting the condensation and cyclization reactions required for benzoxazole synthesis. rsc.org Various Brønsted and Lewis acids can be employed. The general mechanism involves the protonation of the carbonyl group of the aldehyde or carboxylic acid derivative, which enhances its electrophilicity. The amino group of the o-aminophenol then attacks the activated carbonyl carbon. The resulting intermediate undergoes intramolecular cyclization, followed by the elimination of a water molecule to afford the aromatic benzoxazole ring. The use of samarium triflate as a reusable acid catalyst has been reported for the synthesis of benzoxazoles under mild, aqueous conditions. organic-chemistry.org

Catalytic Transformations:

The catalytic transformation of this compound can involve the modification of the existing functional groups or the benzoxazole core itself. A notable transformation is the synthesis of benzoxazoles from tertiary amides, which could be a potential route to modify or build upon the this compound scaffold. This transformation can be promoted by triflic anhydride (Tf2O) and 2-fluoropyridine. nih.gov The proposed mechanism involves the activation of the amide by Tf2O to form a highly reactive intermediate. A 2-aminophenol can then act as a nucleophile, leading to a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination to form the benzoxazole ring system. nih.gov This methodology is tolerant of nitro-substituted aminophenol compounds. nih.gov

Another potential catalytic transformation involves the reduction of the nitro group. A microwave-assisted method using palladium on carbon (Pd/C) with 1,4-cyclohexadiene as a hydrogen transfer source has been shown to be effective for the rapid and safe reduction of aromatic nitro groups to amines in related heterocyclic systems. researchgate.net This could be applied to this compound to generate the corresponding amino derivative, a versatile intermediate for further functionalization.

| Catalyst Type | Example Catalyst | Precursors | General Mechanistic Steps | Tolerated Substituents |

| Metal-Based | Palladium Complexes | o-aminophenol, aldehyde | Coordination, Oxidative Addition, Reductive Elimination | Methoxy, Nitro researchgate.netacs.org |

| Copper(I) Iodide / Brønsted Acid | o-aminophenol, β-diketone | Carbonyl Activation, Nucleophilic Attack, Cyclization | Methyl, Chloro, Bromo, Nitro, Methoxy acs.org | |

| Zinc Sulfide (ZnS) Nanoparticles | o-aminophenol, aldehyde | Lewis Acid Activation, Nucleophilic Attack, Cyclization | Electron-donating and -withdrawing groups ajgreenchem.com | |

| Acid | Samarium Triflate | o-aminophenol, aldehyde | Carbonyl Protonation, Nucleophilic Attack, Cyclization, Dehydration | General applicability organic-chemistry.org |

| Transformation | Triflic Anhydride / 2-Fluoropyridine | Tertiary Amide, 2-aminophenol | Amide Activation, Nucleophilic Addition, Cyclization | Halogens, Nitro nih.gov |

| Transformation | Palladium on Carbon (Pd/C) | Nitroaromatic compound | Catalytic Transfer Hydrogenation | Aromatic Halogens (with Pt/C) researchgate.net |

Computational and Theoretical Studies of 7 Methoxy 4 Nitro 2,1 Benzoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 7-Methoxy-4-nitro-2,1-benzoxazole, DFT calculations can elucidate various parameters that govern its chemical behavior.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity and stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity.

The interplay of these two groups in this compound is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule prone to intramolecular charge transfer (ICT). This ICT character is a key feature in many organic molecules with potential nonlinear optical properties and biological activity.

Table 1: Representative HOMO-LUMO Energies of Related Substituted Aromatic Compounds (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Nitrobenzene | -7.89 | -1.54 | 6.35 | researchgate.net |

| Aniline | -5.77 | 0.23 | 6.00 | researchgate.net |

| 4-Nitroaniline | -6.65 | -2.21 | 4.44 | researchgate.net |

| 1-Methoxy-4-nitrobenzene | - | - | - | unpatti.ac.id |

| 2-(p-nitrobenzyl)benzoxazole | -6.65 | -2.54 | 4.11 | esisresearch.org |

Note: The values presented are for comparative purposes and are sourced from DFT calculations on related molecules. The exact values for this compound would require specific calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the nitro group's oxygen atoms and the oxygen atom of the benzoxazole (B165842) ring, indicating these as primary sites for electrophilic interaction. mdpi.com The methoxy (B1213986) group's oxygen will also contribute to a region of negative potential. Conversely, the aromatic ring and the hydrogen atoms are likely to exhibit positive or near-neutral potential. The presence of the electron-withdrawing nitro group is known to create a highly positive (electron-deficient) region on the aromatic carbon to which it is attached, making it a potential site for nucleophilic aromatic substitution. walisongo.ac.id

Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index, Fukui Functions)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors for this compound can be estimated by considering the properties of similar molecules. The presence of the nitro group is expected to result in a high electrophilicity index, suggesting the molecule can act as a good electrophile. QSAR studies on nitroaromatic compounds have shown a correlation between the LUMO energy and toxicity, which is related to their electrophilic nature. nih.gov

Table 2: Calculated Global Reactivity Descriptors for Related Compounds

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |

| Nitrobenzene | 4.715 | 3.175 | 3.49 | researchgate.net |

| Aniline | 2.77 | 3.00 | 1.28 | researchgate.net |

| 4-Nitroaniline | 4.43 | 2.22 | 4.42 | researchgate.net |

Note: These values are illustrative and based on calculations for related molecules. Specific calculations are needed for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

MD simulations can be employed to explore the rotational freedom around the single bonds, for instance, the bond connecting the methoxy group to the benzoxazole ring. These simulations can help identify the most stable conformations and the energy barriers between them. While specific MD simulation studies on this compound are not documented, research on other substituted benzoxazoles demonstrates the utility of this technique in understanding their dynamic behavior and binding to biological targets. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies for Substituted Benzoxazoles

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For substituted benzoxazoles, these studies are crucial for designing new derivatives with enhanced therapeutic properties.

In Silico Models for Predicting Biological Activities

In silico models, which utilize computational methods to predict biological activities, are increasingly important in drug discovery. researchgate.net These models can include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking.

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. who.int For nitroaromatic compounds, QSAR studies have often highlighted the importance of electronic descriptors, such as the energy of the LUMO, in predicting their toxicity and mutagenicity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. pnrjournal.com For this compound, docking studies could be performed against various biological targets to predict its potential therapeutic applications. For example, benzoxazole derivatives have been investigated as potential anti-tubercular agents, and in silico docking studies have been used to predict their binding to key enzymes in Mycobacterium tuberculosis. pnrjournal.com

Table 3: Common Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor | Description | Relevance |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the compound's ability to accept electrons and its electrophilicity. nih.gov |

| LogP | Logarithm of the octanol-water partition coefficient | A measure of the compound's lipophilicity, which influences its absorption and distribution. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule | Can influence interactions with polar biological targets. ui.ac.id |

| Molecular Weight (MW) | The mass of the molecule | An important parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). |

The computational and theoretical exploration of this compound, through methods like DFT, MD simulations, and in silico modeling, provides a foundational understanding of its chemical and physical properties. While direct experimental data for this specific compound is limited, by drawing comparisons with structurally related molecules, we can make informed predictions about its reactivity and potential as a lead compound for further investigation in various scientific fields.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com This approach is founded on the principle that the activity of a substance is directly related to its molecular properties, including electronic, steric, and lipophilic characteristics. atlantis-press.com In the context of drug discovery and toxicology, QSAR serves as a cost-effective and time-efficient tool to predict the activity of new or untested compounds, thereby guiding the synthesis of more potent and selective molecules and reducing reliance on animal testing. mdpi.comresearchgate.net

For a class of compounds like nitroaromatic derivatives, which includes this compound, QSAR models are developed to predict various biological endpoints, from therapeutic effects like anticancer activity to toxicological profiles. mdpi.comnih.gov The process involves generating a dataset of structurally related compounds with known activities, calculating a wide array of molecular descriptors for each, and then using statistical methods to create a predictive model.

The general workflow for developing a QSAR model consists of several key stages:

Data Set Preparation : A series of compounds with measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov This dataset is typically divided into a training set, which is used to build the model, and a test set, used to evaluate its predictive power on compounds not included in model generation. derpharmachemica.comnih.gov

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. Common classes of descriptors include:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (E HOMO) and Lowest Unoccupied Molecular Orbital (E LUMO), dipole moment, and partial atomic charges. ui.ac.id These are crucial for understanding interactions involving electrostatic forces.

Lipophilic Descriptors : The partition coefficient (Log P) is a key descriptor in this class, representing the hydrophobicity of the molecule, which influences its ability to cross cell membranes. ui.ac.id

Steric/Topological Descriptors : These relate to the size and shape of the molecule, including molecular weight, molar refractivity, and various topological indices that describe molecular branching and connectivity. nih.gov

Model Development : Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to find the best correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable). nih.govfrontiersin.org The goal is to generate a mathematical equation that can accurately predict the activity of a compound based on its descriptor values.

Model Validation : The robustness and predictive ability of the generated QSAR model are rigorously assessed. Internal validation is often performed using cross-validation techniques (like leave-one-out), which generates the cross-validated correlation coefficient (q²). frontiersin.org External validation is performed by using the model to predict the activities of the test set compounds, which were not used in its creation. nih.gov A high predictive correlation coefficient (pred_r²) indicates a reliable model. derpharmachemica.com

For nitroaromatic compounds, QSAR studies have shown that descriptors related to electronic properties and hydrophobicity are often significant for predicting biological activity. nih.govmdpi.com For instance, the distribution of charges within the molecule and the energy of the LUMO can be critical for the mechanisms of action of nitro-compounds. nih.gov

The resulting QSAR equation provides quantitative insights into the structure-activity relationship. The coefficients of the descriptors in the equation indicate the direction and magnitude of their influence on the biological activity. For example, a positive coefficient for a descriptor like T_3_N_5 (a topological descriptor) suggests that a higher value for this feature enhances activity, guiding chemists in designing new derivatives. derpharmachemica.com

While specific QSAR models for this compound are not extensively published, studies on related benzoxazole, benzofuran, and nitroaromatic derivatives provide a framework for how such a model would be constructed and what its key parameters might be. nih.govresearchgate.net

The statistical quality of a QSAR model is paramount for its predictive utility. The table below summarizes typical statistical parameters used to validate a model, with example values drawn from published studies on related heterocyclic compounds.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Correlation Coefficient | r² | Indicates the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-Validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive Correlation Coefficient | pred_r² or R² pred | Measures the predictive power of the model on an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the average deviation between predicted and observed activities. | Low value desired |

This table is a generalized representation based on common practices in QSAR studies. researchgate.netnih.govfrontiersin.org

The descriptors included in the final QSAR model are crucial for interpreting the structural requirements for activity. The following table lists descriptor classes and specific examples that are frequently found to be important in models for nitroaromatic and heterocyclic compounds.

Table 2: Key Molecular Descriptors in QSAR Models for Aromatic Compounds

| Descriptor Class | Specific Descriptor Example | Potential Significance |

|---|---|---|

| Electronic | E LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability of a nitro-compound to accept electrons, often crucial for its mechanism of action. ui.ac.id |

| Electronic | Atomic Net Charges (e.g., qC4) | Indicates the charge distribution and potential sites for electrostatic interactions with a biological target. ui.ac.id |

| Lipophilic | Log P | Represents the hydrophobicity of the molecule, affecting membrane permeability and transport to the target site. ui.ac.id |

| Topological | T_C_C_7 | A descriptor counting carbon atoms separated by 7 bonds, reflecting aspects of molecular size and shape. derpharmachemica.com |

| Thermodynamic | Polarizability (α) | Describes the ease with which the electron cloud can be distorted, influencing non-covalent interactions. ui.ac.id |

This table synthesizes information on descriptors found to be significant in QSAR studies of related compound classes. derpharmachemica.comui.ac.id

By applying these principles, a robust QSAR model for this compound and its derivatives could be developed. Such a model would be a powerful predictive tool, enabling the in silico screening of novel analogues and prioritizing the synthesis of compounds with potentially enhanced biological activity. researchgate.net

Exploration of Biological and Bioactive Potential Through Mechanistic Pathways

Antimicrobial Activity Investigations and Associated Mechanisms

The benzoxazole (B165842) core is a key pharmacophore that has been utilized in the synthesis of new agents to combat microbial pathogens. researchgate.net Research into this class of compounds has identified several mechanisms through which they exert their antibacterial and antifungal effects.

Derivatives of the benzoxazole family have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain benzoxazole derivatives show significant inhibitory effects against pathogens like Pseudomonas aeruginosa and Enterococcus faecalis. researchgate.net While the precise mechanisms for 7-Methoxy-4-nitro-2,1-benzoxazole are not fully elucidated, studies on related methoxy-containing heterocyclic compounds suggest potential modes of action. One such mechanism involves the disruption and lysis of the bacterial cell membrane. frontiersin.org Electron microscopy of bacteria treated with 7-methoxycoumarin, a related compound, revealed visible damage to the cell membrane, leading to cell death. frontiersin.org

Another potential antibacterial pathway is the inhibition of essential bacterial enzymes, such as DNA topoisomerase IV. researchgate.net Molecular docking simulations suggest that some benzoxazole derivatives can bind effectively within the active site of this enzyme, which is crucial for bacterial DNA replication, thereby inhibiting bacterial growth. researchgate.net The antimicrobial potency of these derivatives can be influenced by the specific chemical groups attached to the core structure; substitutions with methoxy (B1213986) groups have been noted as favorable for antibacterial effects in some series of pyrazoline derivatives. turkjps.org

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative | 0.25 µg/mL |

| Enterococcus faecalis | Gram-positive | 0.5 µg/mL |

The primary mechanism of action for many antifungal agents containing heterocyclic rings, such as azoles, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its absence compromises membrane integrity. mdpi.com Azole antifungals specifically target and inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the pathway that converts lanosterol to ergosterol. researchgate.netresearchgate.net This inhibition leads to the depletion of ergosterol and an accumulation of toxic sterol precursors, which increases membrane permeability and ultimately results in cell lysis and death. nih.govfrontiersin.org

Studies on newly synthesized N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have demonstrated activity against Candida strains, with some compounds showing potent effects against Candida albicans. researchgate.net This suggests that the benzoxazole scaffold can serve as a basis for developing agents that target fungal-specific pathways.

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 µg/mL |

Anticancer Activity Research and Molecular Mechanisms

The benzoxazole structure is a prominent feature in many compounds developed as potential anticancer agents. researchgate.netbiotech-asia.org Research has focused on their ability to interfere with specific molecular targets and signaling pathways that are crucial for tumor growth and survival. nih.gov

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in tumor cells. nih.gov Benzoxazole derivatives have been shown to trigger apoptosis through multiple molecular mechanisms. nih.gov One of the central pathways involves the activation of caspases, which are the executioner enzymes of apoptosis. Studies have demonstrated that certain benzoxazole derivatives lead to a significant elevation in the levels of caspase-3. nih.govnih.gov The activation of the intrinsic apoptotic pathway is also frequently observed, characterized by changes in the Bcl-2 family of proteins. nih.gov Effective derivatives have been found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M or Pre-G1 phases, preventing cancer cells from proliferating. nih.govnih.gov For derivatives of 7-nitro-2,1,3-benzoxadiazole, a close structural analog, apoptosis is triggered through the dissociation of the JNK·GSTP1-1 complex, highlighting a specific and targeted mechanism of action. nih.gov

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for anticancer drugs. nih.gov Some anticancer agents function by inhibiting these enzymes. nih.gov The prototypical topoisomerase I inhibitor, camptothecin, works by stabilizing a covalent complex between the enzyme and DNA, which leads to lethal DNA strand breaks. nih.gov However, research into non-camptothecin inhibitors has revealed alternative mechanisms. nih.gov For the benzoxazole class, molecular docking studies have suggested that some derivatives may act as inhibitors of topoisomerase IV, indicating a potential mechanism for their cytotoxic effects. researchgate.net This mode of action involves the inhibitor binding to the enzyme and preventing its catalytic activity, rather than stabilizing a cleaved DNA complex. nih.gov

A highly successful strategy in modern cancer therapy is the targeting of specific enzymes and receptors that drive tumor growth and angiogenesis. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that plays a critical role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov

Numerous studies have identified benzoxazole derivatives as potent inhibitors of VEGFR-2. nih.govnih.govnih.gov These compounds are designed to fit into the ATP-binding site of the kinase domain of VEGFR-2, preventing its activation and downstream signaling. nih.gov This inhibition of VEGFR-2 has been shown to correlate strongly with the cytotoxic activity of the compounds against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). nih.gov

Another important enzyme target identified for closely related analogs is glutathione (B108866) S-transferase (GST). Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to act as suicide inhibitors of GSTs. nih.gov These compounds bind to the enzyme's active site and, after being conjugated with glutathione, form a complex that becomes tightly stabilized, leading to irreversible inhibition of the enzyme. nih.gov

| Compound | Target Cell Line/Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Derivative 12l | HepG2 (Liver Cancer) | 10.50 µM | nih.gov |

| VEGFR-2 | 97.38 nM | ||

| Derivative 8d | HCT116 (Colon Cancer) | 2.79 µM | nih.gov |

| VEGFR-2 | 0.0554 µM | ||

| Derivative 5e | HepG2 (Liver Cancer) | 4.13 µM | nih.gov |

| VEGFR-2 | 0.07 µM |

Anti-inflammatory Activity Mechanisms (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

Currently, there are no specific studies or published data detailing the anti-inflammatory activity of this compound. Consequently, its potential to act as an inhibitor of key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2), has not been determined. Research into its mechanistic pathway in the context of inflammation is required to ascertain any potential therapeutic effects.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO-A/B), Alpha-Glucosidase)

There is no available scientific literature reporting on the inhibitory effects of this compound against specific enzymes such as Monoamine Oxidase (MAO-A/B) or alpha-glucosidase. While related compounds, such as 7-chloro-4-nitrobenzofurazan, have been shown to inhibit MAO, these findings cannot be directly extrapolated to the methoxy derivative. ebi.ac.uk Dedicated enzyme inhibition assays are necessary to characterize the interaction of this compound with these or other enzymes.

Protein-Ligand Interaction Analysis and Binding Modes

Detailed analyses of protein-ligand interactions, including the specific binding modes of this compound with any protein targets, have not been documented. Computational molecular docking simulations and biophysical studies such as X-ray crystallography or NMR spectroscopy would be required to elucidate how this compound interacts with biological macromolecules at the molecular level. Without such studies, its binding affinities and interaction patterns remain unknown.

Biological Target Identification and Validation Approaches

As of the latest review of scientific databases, no specific biological targets for this compound have been identified or validated. The initial steps in drug discovery, which involve identifying molecular targets through methods like screening assays or proteomics, have not been reported for this compound. Therefore, its mechanism of action and potential therapeutic applications are yet to be discovered.

Applications in Advanced Materials and Specialized Fields

Development as Fluorescent Probes and Dyes

The 7-nitro-2,1,3-benzoxadiazole (NBD) group, the foundational fluorophore of 7-Methoxy-4-nitro-2,1-benzoxazole, is extensively used in biochemical, biophysical, and cell biological studies. mdpi.com Its derivatives are valued for their environmentally sensitive fluorescence, making them ideal for creating probes that can report on their local molecular environment. mdpi.comnih.gov

Principles of Fluorescence and Fluorophore Design

The fluorescence of NBD and its derivatives is highly dependent on the polarity of their surroundings. mdpi.com Typically, these compounds exhibit weak fluorescence in highly polar, aqueous environments but become brightly fluorescent when moved to a hydrophobic (non-polar) medium. mdpi.com This solvatochromic behavior is a key principle in their design as "turn-on" probes. The significant change in the dipole moment of the NBD group upon excitation makes it an ideal sensor for reporting on the microenvironment of a binding site. mdpi.com

Fluorophore design often leverages this environmental sensitivity. For instance, probes can be engineered based on the Photoinduced Electron Transfer (PET) principle, where the NBD fluorophore is paired with a recognition unit. nih.gov In the "off" state, the fluorescence is quenched. Upon binding to a specific target analyte, a conformational change can disrupt the quenching mechanism, leading to a significant "turn-on" fluorescence enhancement.

Furthermore, derivatives can be created to act as labeling reagents. 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), for example, is a fluorogenic reagent that reacts efficiently with primary and secondary amines, making it suitable for labeling and detecting amino acids and other biomolecules. nih.govacs.org The resulting NBD-labeled molecules can be excited effectively with common laser sources, such as the 488 nm line. nih.govacs.org

Applications in Biological Imaging and Sensing

The unique properties of NBD-based fluorophores have led to their application in various biological imaging and sensing contexts. They are particularly useful for creating probes that can distinguish between different cellular environments.

A primary application is the labeling of molecules to study their interactions and localization. NBD-labeled lipids are widely used as fluorescent analogues to probe a wide range of processes in model and biological membranes. mdpi.com Similarly, NBD derivatives have been covalently attached to neurotransmitters like serotonin to study their binding to cell surface receptors. mdpi.com

NBD-based probes are also designed for the selective detection of specific ions. For example, N¹-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N¹,N²,N²-tris(2-pyridinylmethyl)-1,2-ethanediamine (NBD-TPEA) is a fluorescent probe that shows high sensitivity and selectivity for zinc ions (Zn²⁺), allowing for the determination of Zn²⁺ concentrations in biological samples like pancreatic β-cells. sigmaaldrich.com Another probe, developed from 4-amino-7-nitro-2,1,3-benzoxadiazole, was engineered for the detection of mercury ions (Hg²⁺). nih.gov

The ability to quench the fluorescence of extracellular probes allows for the specific visualization of internalized molecules. NBD-labeled gene carriers, for instance, can be used to differentiate between material that is merely bound to the cell surface and that which has been successfully internalized, as the extracellular fluorescence can be quenched by the membrane-impermeable reducing agent dithionite. nih.gov

| Probe Name/Derivative | Target/Application | Excitation (λex) | Emission (λem) | Key Finding |

| NBD-labeled Serotonin Analogues | Serotonin Receptors | 465 nm | Varies with solvent polarity | Fluorescence is highly sensitive to the polarity of the binding site environment. mdpi.com |

| NBD-TPEA | Zinc Ions (Zn²⁺) | 470 nm | 534 nm | Provides sensitive and selective detection of Zn²⁺ in the presence of other metal ions. sigmaaldrich.com |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amino Acid Labeling | ~470 nm (derivative) | ~530 nm (derivative) | Efficiently labels primary and secondary amines for analysis. nih.govacs.org |

| NBD-labeled Oligonucleotides | Gene Carrier Internalization | Not specified | Not specified | Allows for discrimination between cell-bound and internalized gene carriers. nih.gov |

Roles in Agrochemical Development

The benzoxazole (B165842) scaffold is a significant structure in the discovery of new agricultural chemicals, demonstrating a wide spectrum of biological activities, including herbicidal, fungicidal, antibacterial, and antiviral properties. nih.govresearchgate.netnih.gov While specific data for this compound is not prevalent, the activities of related benzoxazole derivatives provide insight into its potential roles in agrochemical development. nih.govresearchgate.net

Herbicidal Activity and Mechanisms

Benzoxazole derivatives are recognized as a promising class of compounds for the development of new herbicides, an ongoing need due to the evolution of weed resistance to existing products. researchgate.netnih.gov Several commercial herbicides, such as metamifop and fenoxaprop-p-ethyl, contain a benzoxazole moiety. nih.gov Their mechanism of action often involves the inhibition of vital plant processes. For example, some act as acetyl-coenzyme A carboxylase (ACCase) inhibitors, which block the synthesis of fatty acids in grasses, ultimately leading to plant death. nih.gov Another mechanism for some systemic herbicides is the inhibition of cell generation and division. nih.gov

Research has shown that certain 2-nitromethylbenzoxazoles exhibit significant phytotoxic activity, with compounds like 5-chloro-2-(nitromethyl)benzo[d]oxazole showing higher inhibition of seed germination in various plant species than some commercial herbicides. nih.gov The benzoxazole structure itself has been demonstrated to be crucial for this herbicidal activity. nih.gov

Insecticidal Activity and Mechanisms

The benzoxazole scaffold is a component of some modern insecticides. nih.govresearchgate.net Oxazosulfyl is the first commercial benzoxazole insecticide, noted for its broad-spectrum activity, particularly against rice pests. nih.gov However, its precise mechanism of action remains to be fully elucidated, though it is known that it does not primarily function by inhibiting oxidation or the synthesis of nucleic acids and proteins. nih.gov The successful development of oxazosulfyl highlights the potential of the benzoxazole chemical space for discovering novel insecticides. nih.govresearchgate.net

Plant Disease Control Applications (e.g., fungicidal, antibacterial, antiviral)

Benzoxazole derivatives have demonstrated considerable potential in controlling a range of plant diseases caused by fungi, bacteria, and viruses. nih.gov

Fungicidal Activity: Numerous studies have synthesized and evaluated benzoxazole derivatives for their effectiveness against common plant pathogenic fungi. mdpi.commdpi.comresearchgate.net For example, certain 2-(aryloxymethyl) benzoxazole derivatives have shown significant inhibitory activity against fungi such as Fusarium solani and Botrytis cinerea. mdpi.comresearchgate.net The structure-activity relationship in these compounds is critical, with factors like the presence and position of electron-withdrawing groups on the aryl ring significantly impacting the antifungal potency. researchgate.net In some cases, the antifungal efficacy of novel benzoxazole compounds has been found to be superior to that of commercial fungicides like hymexazol and carbendazim. mdpi.comresearchgate.net

Antibacterial Activity: The benzoxazole core is also explored for its antibacterial properties against plant pathogens. nih.govnih.gov Derivatives have been tested against both Gram-positive and Gram-negative bacteria, including pathogenic species like Xanthomonas oryzae and Pseudomonas aeruginosa. nih.govnih.gov Research indicates that structural modifications, such as the introduction of electron-withdrawing groups, can enhance antibacterial activity, which may manifest as altered cell morphology or inhibition of biofilm formation in the target bacteria. nih.gov

Antiviral Activity: The development of agents to combat plant viruses, such as the tobacco mosaic virus (TMV), is another active area of research for benzoxazole chemistry. rawdatalibrary.netnih.govresearchgate.net Novel flavonol derivatives incorporating a benzoxazole moiety have been synthesized and shown to possess excellent antiviral activity against TMV in vivo. rawdatalibrary.netnih.gov One such derivative, compound X17, exhibited curative and protective efficacy values significantly better than the commercial agent ningnanmycin. rawdatalibrary.netnih.gov The proposed mechanism involves strong binding to the TMV coat protein, which hinders the virus's assembly and replication. rawdatalibrary.netnih.gov

| Compound Class/Derivative | Activity Type | Target Organism(s) | Notable Finding |

| 2-(Aryloxymethyl) benzoxazoles | Antifungal | Fusarium solani, Botrytis cinerea | Some derivatives showed more potent inhibition of F. solani than the commercial fungicide hymexazol. mdpi.comresearchgate.net |

| Various benzoxazoles | Antibacterial | Xanthomonas oryzae pv. oryzicola (Xoc) | Derivatives show inhibitory activity against key plant bacterial pathogens. nih.gov |

| Flavonol-benzoxazole hybrids | Antiviral | Tobacco Mosaic Virus (TMV) | Certain compounds showed significantly higher curative and protective activity against TMV than the commercial agent ningnanmycin. rawdatalibrary.netnih.gov |

| 2-Nitromethylbenzoxazoles | Herbicidal | Allium cepa, Solanum lycopersicum, etc. | Showed potent phytotoxic activity, inhibiting seed germination more effectively than some commercial herbicides. nih.gov |

Utilization as Chemical Intermediates in Fine Chemical Synthesis

The benzoxazole scaffold is a cornerstone in the synthesis of complex heterocyclic compounds, many of which exhibit significant biological and material properties. nih.gov this compound, also known as 4-methoxy-7-nitro-2,1,3-benzoxadiazole, serves as a valuable chemical intermediate in the field of fine chemical synthesis. chemodex.com Its utility stems from the reactive nature of the benzoxadiazole ring system, which is susceptible to various chemical transformations, allowing for the construction of more elaborate molecular architectures.

The presence of the nitro group activates the aromatic ring, making it amenable to nucleophilic substitution reactions. This reactivity is a key feature in its application as a building block. For instance, related chloro-substituted nitrobenzoxadiazoles are known to react with nucleophiles like amines to create more complex derivatives. rdd.edu.iqanjs.edu.iq Similarly, the methoxy (B1213986) group on the this compound can be a site for chemical modification or can influence the regioselectivity of reactions on the aromatic ring.

The core benzoxazole structure is a frequent motif in medicinal chemistry and materials science. nih.gov By using this compound as a starting material, chemists can introduce the benzoxadiazole unit into larger molecules, thereby imparting specific electronic or photophysical properties. The synthesis of various heterocyclic systems, such as triazoles and other fused heterocycles, often employs benzoxazole derivatives as key precursors. rdd.edu.iqanjs.edu.iquobaghdad.edu.iq The general strategy involves leveraging the reactivity of the benzoxazole core to build upon its structure, leading to a diverse library of compounds with potential applications in various fields.

The following table summarizes the types of heterocyclic compounds that can be synthesized using benzoxazole derivatives as chemical intermediates, illustrating the versatility of this class of compounds in fine chemical synthesis.

| Starting Material Class | Reagents | Resulting Heterocyclic System | Reference |

| 2-Hydrazino Benzoxazole | Carboxylic Anhydrides | Pyridazinone and Phthalazinone Derivatives | uobaghdad.edu.iq |

| 2-Hydrazino Benzoxazole | Phenyl Isothiocyanate, Ethyl Chloroacetate | Thiazolidinone Derivatives | uobaghdad.edu.iq |

| 2-Mercapto Benzoxazole | Hydrazine Hydrate, then p-Bromophenacyl Bromide | Triazino[5,4,b]benzoxazole | uobaghdad.edu.iq |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Ethyl (p-amino) benzoate, Hydrazine Hydrate, Phenylisothiocyanate | Triazole Derivatives | rdd.edu.iqanjs.edu.iq |

| o-Aminophenols | Aryl and Vinyl Bromides | 2-Aryl or 2-Styryl Benzoxazoles | organic-chemistry.org |

Potential in Sensor Technology and Molecular Recognition

The 7-nitro-2,1,3-benzoxadiazole (NBD) framework, which is the core of this compound, is of significant interest in the development of fluorescent probes and sensors. researchgate.net NBD-containing compounds are known for their environment-sensitive fluorescence, meaning their light-emitting properties can change in response to their immediate surroundings. labdepotinc.com This characteristic is highly valuable for creating sensors that can detect specific ions, molecules, or changes in biological systems.

The principle behind the use of NBD derivatives in sensor technology often relies on processes like Photoinduced Electron Transfer (PET). nih.gov In a typical NBD-based sensor, the fluorescent NBD core is linked to a receptor unit designed to bind to a specific target (analyte). In the absence of the analyte, the fluorescence of the NBD group may be "quenched" or turned off. Upon binding of the analyte to the receptor, a conformational or electronic change can disrupt the quenching process, leading to a significant enhancement in fluorescence. nih.gov This "turn-on" response provides a clear signal for the presence of the target analyte.

Derivatives of 7-nitro-2,1,3-benzoxadiazole have been successfully employed in the design of fluorescent probes for a variety of applications:

Detection of Metal Ions: A fluorescent probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) was developed for the sensitive and selective detection of mercury ions (Hg²⁺). The probe showed a 46-fold increase in fluorescence upon binding to Hg²⁺. nih.gov

Biological Receptor Probing: NBD derivatives have been synthesized to act as fluorescent probes for biological targets such as the peripheral-type benzodiazepine receptor, allowing for the study of these receptors in biological systems. nih.govjohnshopkins.edu

Cellular Metabolism Studies: The lipophilic nature of some NBD derivatives allows them to be used as fluorescent probes to investigate hydrophobic regions within proteins and to evaluate cellular metabolism. researchgate.netlabdepotinc.com

Enzyme Inhibition and Activity: Certain NBD compounds have been designed as suicide inhibitors for enzymes like glutathione (B108866) S-transferases (GSTs), with their interaction being monitored through spectroscopic methods. nih.gov

The methoxy group in this compound can further modulate the photophysical properties of the NBD core, potentially fine-tuning its emission wavelength and quantum yield for specific sensing applications. The combination of the environmentally sensitive NBD fluorophore and the potential for versatile chemical modification makes this class of compounds a promising platform for the future development of advanced sensors and molecular recognition systems.

The table below highlights some applications of NBD-based derivatives in sensor technology.

| NBD Derivative Class | Analyte/Target | Principle of Detection | Application | Reference |

| 4-Amino-7-nitro-2,1,3-benzoxadiazole (ANBD) based probe | Hg²⁺ | Fluorescence enhancement upon binding | Environmental monitoring, biological sensing | nih.gov |

| 7-Nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide | Peripheral-type benzodiazepine receptor | Fluorescence labeling | Biological receptor studies | nih.govjohnshopkins.edu |

| 7-(p-Methoxybenzylamino)-4-nitrobenz-2-oxa-1,3-diazole | Hydrophobic regions of proteins | Fluorescence labeling | Biochemical research | labdepotinc.com |

| 4-Nitro-2,1,3-benzoxadiazole derivatives | Sigma receptors | Fluorescence labeling | Neurological research | researchgate.net |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Glutathione S-transferases (GSTs) | Suicide inhibition, spectroscopic changes | Cancer research, drug design | nih.gov |

Future Research Directions and Translational Challenges

Innovations in Synthetic Methodologies for Complex Benzoxazole (B165842) Derivatives

The synthesis of structurally complex benzoxazoles, including derivatives like 7-Methoxy-4-nitro-2,1-benzoxazole, is rapidly evolving beyond traditional condensation reactions. Future research will focus on developing more efficient, selective, and sustainable synthetic routes.

A significant area of innovation lies in transition metal-catalyzed C-H bond functionalization. pharmaceutical-technology.com This strategy allows for the direct introduction of functional groups onto the benzoxazole core without the need for pre-functionalized substrates, offering a more atom-economical approach. mdpi.com For instance, copper and palladium catalysts have been effectively used for C-H arylation, amination, and alkylation of the benzoxazole scaffold. techsciresearch.com Future work will likely aim to refine these methods to achieve regioselectivity, which is crucial for synthesizing specific isomers like the 7-methoxy-4-nitro derivative.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. pfizer.com Innovations include the use of:

Novel Catalysts: Recyclable nanocatalysts, such as copper(II) ferrite, and Brønsted acidic ionic liquids offer high yields under milder, often solvent-free, conditions. organic-chemistry.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields. bohrium.com

Continuous Flow Processing: Flow chemistry is emerging as a powerful tool for the safe and scalable synthesis of heterocyclic compounds, minimizing hazardous waste and enabling better control over reaction parameters. bohrium.comepa.gov

These advanced methodologies will be critical for creating libraries of complex benzoxazole derivatives for screening and developing structure-activity relationships (SAR).

| Synthetic Innovation | Key Advantages | Relevance to Complex Benzoxazoles |

| C-H Functionalization | High atom economy, direct modification of the core structure. | Enables precise, late-stage diversification of the benzoxazole scaffold. |

| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. | Facilitates sustainable and cost-effective production. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Ideal for optimizing reaction conditions and large-scale manufacturing. |

| Green Solvents/Catalysts | Reduced environmental impact, minimized hazardous waste. mdpi.com | Aligns with modern standards for sustainable pharmaceutical development. ispe.org |

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological targets is fundamental to its development as a therapeutic or agrochemical agent. The presence of the electron-withdrawing nitro group is particularly significant, as it is a known pharmacophore in many bioactive molecules but can also be a toxicophore. researchgate.net The bioreduction of the nitro group can lead to the formation of reactive species like nitroso and hydroxylamine intermediates, which play a central role in both the therapeutic and toxicological mechanisms of nitroaromatic drugs. scielo.br

Future research must employ advanced techniques to unravel these interactions:

Target Identification: Identifying the specific enzymes, receptors, or nucleic acids that benzoxazole derivatives interact with is a primary challenge. DNA gyrase, an essential bacterial enzyme absent in higher eukaryotes, has been identified as a target for some antimicrobial benzoxazoles. nih.gov For anticancer applications, targets like topoisomerase IIα and various tyrosine kinases (e.g., VEGFR-2) are being explored. nih.govnih.gov

Molecular Probes: Designing fluorescently tagged or photo-affinity labeled versions of this compound can help visualize its localization within cells and identify binding partners.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its biological target. This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding and activity.

Computational Modeling: Molecular docking and dynamics simulations can predict binding modes and affinities, helping to rationalize experimental findings and guide the design of more potent analogues. nih.gov

Exploration of Novel Therapeutic and Agrochemical Targets for Substituted Benzoxazoles

The benzoxazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.gov While established activities include anticancer and antimicrobial effects, future research will aim to explore novel applications for derivatives like this compound. researchgate.netnih.gov

Therapeutic Targets:

Neurodegenerative Diseases: Certain benzoxazole derivatives have been identified as selective and reversible monoamine oxidase B (MAO-B) inhibitors, suggesting potential for the treatment of Parkinson's disease. acs.org

Inflammatory Disorders: Toll-like receptor 9 (TLR9) is a key target for inflammatory diseases, and benzoxazole-based small molecules have been designed as potent TLR9 antagonists. nih.gov

Metabolic Diseases: Protein tyrosine phosphatase 1B (PTP1B) is a major target for type 2 diabetes and obesity, and benzoxazole compounds have been developed as novel PTP1B inhibitors. nih.gov

Infectious Diseases: The DprE1 enzyme, crucial for the cell wall biosynthesis of Mycobacterium tuberculosis, is a promising target for new anti-tubercular drugs, and benzoxazole hybrids are being investigated as inhibitors. tandfonline.com

Agrochemical Targets: The benzoxazole framework is also gaining attention in the discovery of new agricultural chemicals. mdpi.com Research indicates that these compounds possess a broad spectrum of activities, including herbicidal, fungicidal, and antiviral properties. nih.govresearchgate.net Specifically, certain 2-nitromethylbenzoxazoles have demonstrated significant phytotoxicity, with some derivatives showing higher inhibitory activity on seed germination than commercial herbicides. nih.gov Future studies should screen this compound and related compounds against a panel of agricultural pests and pathogens to identify novel leads for crop protection.

| Target Class | Potential Application | Example Benzoxazole Activity |

| Kinases (e.g., VEGFR-2) | Cancer | Anti-proliferative and anti-angiogenic effects. nih.gov |

| Topoisomerases (e.g., hTopo IIα) | Cancer | DNA damage and apoptosis induction. nih.gov |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Neuroprotection of dopaminergic neurons. acs.org |

| Toll-Like Receptor 9 (TLR9) | Inflammatory Disease | Antagonism of inflammatory pathways. nih.gov |

| Plant-Specific Enzymes | Agrochemical (Herbicide) | Inhibition of seed germination and plant growth. nih.gov |

Development of Structure-Based Design Principles for Enhanced Bioactivity

Rational drug design is essential for transforming a bioactive hit into a viable drug candidate. For this compound, future research will heavily rely on computational and structure-based methods to enhance its potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies help to build mathematical models that correlate the chemical structure of benzoxazole derivatives with their biological activity. ijpsdronline.comresearchgate.net These models can identify key structural features, such as specific electronic or steric properties, that are critical for activity and can be used to predict the potency of new, unsynthesized compounds.

Molecular Docking and Simulation: As previously mentioned, computational docking is crucial for predicting how a ligand binds to its target receptor. nih.govnih.gov These in-silico studies can explain SAR data at a molecular level and guide the design of derivatives with improved binding affinity.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. cambridgemedchemconsulting.comwikipedia.org For example, the nitro group in this compound could be replaced with other electron-withdrawing groups to modulate bioactivity or reduce potential toxicity. scielo.br Similarly, the methoxy (B1213986) group could be altered to fine-tune solubility or metabolic stability.

A systematic approach combining synthesis, biological testing, and computational modeling will be necessary to develop clear design principles for this class of compounds, optimizing their therapeutic or agrochemical potential.

Addressing Sustainability and Environmental Impact in Benzoxazole Research

Modern chemical research must consider the entire lifecycle of a compound, from its synthesis to its environmental fate. The development of this compound presents both opportunities and challenges in sustainability.

The synthesis of benzoxazoles is increasingly benefiting from green chemistry principles, such as the use of eco-friendly catalysts and solvent-free conditions, which reduce waste and energy consumption. bohrium.comjetir.orgsemanticscholar.org Adopting these methods is not only environmentally responsible but can also lead to significant economic savings in manufacturing. techsciresearch.comispe.org

However, the presence of the nitroaromatic moiety raises specific environmental concerns. Nitroaromatic compounds are often toxic, mutagenic, and resistant to degradation, leading to their classification as priority pollutants. nih.govnih.gov Their persistence in soil and groundwater is a significant environmental hazard. researchgate.net

Future research must therefore address:

Biodegradation Pathways: Studying the microbial degradation of this compound is crucial. While the electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, some microorganisms have evolved pathways to use them as sources of carbon and nitrogen. nih.govcswab.org Understanding these pathways is essential for developing bioremediation strategies for any potential environmental contamination.

Ecotoxicology: A thorough assessment of the compound's toxicity to non-target organisms (e.g., aquatic life, soil microbes) is necessary before it can be considered for widespread application, particularly in agriculture.

Designing for Degradability: An advanced design principle involves building biodegradability into the molecular structure from the outset, ensuring that the compound does not persist in the environment after its intended use.

By integrating sustainability considerations early in the research and development process, the potential of this compound can be explored in a manner that is both innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Methoxy-4-nitro-2,1-benzoxazole in high yield?

- Methodological Answer : Synthesis optimization requires attention to reaction time, solvent choice, and stoichiometry. For example, hydrazine derivatives (e.g., 4-methoxyphenylhydrazine hydrochloride) can be reacted with ketones under reflux conditions, but yields may vary significantly (e.g., 10–75% depending on substituents) . To improve yield, consider:

- Catalyst screening : Acidic or metal catalysts may enhance cyclization.

- Solvent optimization : Polar aprotic solvents like DMSO or DMF can stabilize intermediates .

- Temperature control : Prolonged reflux (18+ hours) may be necessary for complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : A combination of techniques is critical:

- NMR spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxy and nitro groups). For example, δ = 3.8–4.0 ppm for methoxy protons and aromatic protons in the range of δ = 6.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For methoxy-benzoxazoles, HRMS (EI) shows precise mass matching (e.g., CHNO: calc. 295.3, exp. 295.1) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2 symmetry with β = 94.92° for benzoxazole derivatives) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : Stability depends on light, temperature, and moisture sensitivity:

- Storage : Keep in amber glass vials at –20°C in a desiccator to prevent hydrolysis of the nitro group.

- Handling : Avoid prolonged exposure to air or strong oxidizers. Refer to safety protocols for similar methoxy-benzoxazoles (e.g., use fume hoods and protective gloves) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Cross-validation : Compare NMR, HRMS, and IR data. For example, discrepancies in elemental analysis (e.g., C 73.20% calc. vs. 73.00% exp.) may indicate incomplete purification .

- Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental results .

- Iterative refinement : Adjust synthetic protocols and repurify intermediates to isolate tautomers or byproducts .

Q. What computational approaches are suitable for studying the electronic effects of substituents on this compound?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing nitro groups reduce HOMO energy, enhancing electrophilic substitution at specific positions .

- Molecular docking : Study interactions with biological targets (e.g., benzoxazole derivatives docked into enzyme active sites via hydrogen bonding and π-π stacking) .

Q. How can reaction conditions be optimized to improve regioselectivity in the nitration of 7-Methoxy-2,1-benzoxazole derivatives?

- Methodological Answer : Regioselectivity depends on directing groups and nitrating agents:

- Nitrating agents : Use mixed acids (HNO/HSO) for para-substitution, or milder agents (e.g., acetyl nitrate) for meta-directing effects.

- Substituent effects : Methoxy groups are ortho/para-directing, but steric hindrance from the benzoxazole ring may favor para-nitration .

- Temperature control : Lower temperatures (–5°C) reduce side reactions, as seen in diazotization protocols for azido-benzothiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.